Iodo-dpa-713 I-125

Description

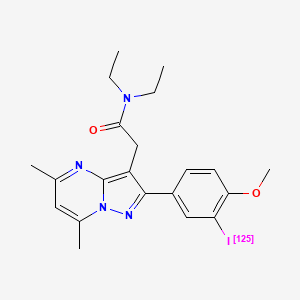

Structure

3D Structure

Properties

CAS No. |

1192559-24-2 |

|---|---|

Molecular Formula |

C21H25IN4O2 |

Molecular Weight |

490.4 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-(3-(125I)iodanyl-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |

InChI |

InChI=1S/C21H25IN4O2/c1-6-25(7-2)19(27)12-16-20(15-8-9-18(28-5)17(22)11-15)24-26-14(4)10-13(3)23-21(16)26/h8-11H,6-7,12H2,1-5H3/i22-2 |

InChI Key |

TYBYEGAEDKDDES-ONBQKKEBSA-N |

Isomeric SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)[125I])C)C |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)I)C)C |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis of Iodo Dpa 713 I 125

Synthetic Pathways for the Introduction of Iodine-125

The introduction of the Iodine-125 radionuclide onto the DPA-713 molecule is a key step that dictates the final product's purity and specific activity. Both electrophilic and nucleophilic radioiodination strategies are common in radiochemistry, each with distinct mechanisms and requirements.

Electrophilic radioiodination is a widely used method for labeling aromatic compounds. mdpi.com This process involves the reaction of an electron-rich aromatic precursor with an electrophilic form of radioiodine. The radioiodide, typically obtained as sodium iodide ([125I]NaI), is activated by an oxidizing agent to generate a more electrophilic species (e.g., I+) that can then substitute a hydrogen atom on the aromatic ring. mdpi.com Common oxidizing agents include Iodogen, chloramine-T, and N-chlorosuccinimide (NCS). mdpi.comdntb.gov.ua The choice of oxidizing agent and reaction conditions can significantly influence the radiochemical yield and purity of the final product.

Nucleophilic radioiodination, on the other hand, typically involves the displacement of a leaving group on the precursor molecule by a nucleophilic radioiodide anion. This method is often preferred when direct electrophilic substitution is not feasible or leads to low yields or poor regioselectivity. A common approach for aromatic compounds is the copper-mediated radioiodination of organoboron precursors, such as boronic acids or esters. nih.gov This method offers a milder alternative to traditional electrophilic iodination.

The synthesis of [I-125]Iodo-DPA-713 has been successfully achieved through a multi-step process starting from DPA-713. dntb.gov.ua Initial attempts to directly iodinate the parent DPA-713 molecule using electrophilic methods with oxidants like N-chlorosuccinimide or chloramine-T in acidic conditions resulted in no or very low yields. dntb.gov.ua

To overcome this, a precursor molecule was synthesized. The synthesis of [I-125]Iodo-DPA-713 proceeds via an electrophilic substitution on a phenolic precursor. The reaction utilizes Iodogen as the oxidizing agent to activate the [125I]NaI. dntb.gov.ua This is followed by a methylation step to yield the final [I-125]Iodo-DPA-713 product. dntb.gov.ua

The precursor for the radioiodination is N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide. nih.gov This precursor allows for regioselective iodination at the position ortho to the hydroxyl group on the phenyl ring.

Radiochemical Yield and Purity Determination

The radiochemical yield of [I-125]Iodo-DPA-713, synthesized via the Iodogen method, is reported to be 44 ± 6%. dntb.gov.ua The radiochemical purity of the final product is a critical parameter to ensure that the observed signal in imaging studies is from the target radioligand and not from radioactive impurities. The radiochemical purity of [I-125]Iodo-DPA-713 is determined to be greater than 99% after purification by high-performance liquid chromatography (HPLC). dntb.gov.ua

Specific Activity Characterization of [I-125]Iodo-DPA-713

Specific activity refers to the amount of radioactivity per unit mass of the compound and is a crucial factor for receptor-based imaging agents. A high specific activity ensures that a sufficient radioactive signal can be achieved with a small mass of the compound, thus minimizing potential pharmacological effects. For [I-125]Iodo-DPA-713, a high specific activity of 51.8 GBq/μmol (1,400 Ci/mmol) has been reported. dntb.gov.ua

Comparative Analysis of DPA-713 Radiosynthesis with Other Iodine Isotopes (I-123, I-124) and Radiometals

The DPA-713 scaffold has been labeled with other radionuclides besides Iodine-125, including other iodine isotopes for SPECT and PET imaging, and there is interest in developing radiometal-labeled analogs.

Comparison with Other Iodine Isotopes:

DPA-713 has been labeled with Iodine-123 ([I-123]Iodo-DPA-713) for SPECT imaging and Iodine-124 ([I-124]Iodo-DPA-713) for PET imaging. nih.govnih.gov

[I-123]Iodo-DPA-713: A copper-mediated nucleophilic radioiodination has been developed for the synthesis of [I-123]DPA-713. nih.gov This method utilizes an aryl boronic ester precursor and offers a different synthetic route compared to the electrophilic method used for the I-125 analogue. This approach has been shown to be applicable to a broad scope of radiotracers. nih.gov

[I-124]Iodo-DPA-713: For PET imaging, [I-124]Iodo-DPA-713 has been synthesized. nih.govasm.org While specific details of the radiosynthesis are not as extensively published as the I-125 version, it is produced with high radiochemical purity (>95%) and a very high specific activity of 96,089 GBq/mmol. asm.org The longer half-life of I-124 (4.2 days) compared to I-123 (13.2 hours) allows for imaging at later time points. nih.gov

The choice of iodine isotope influences the imaging modality (SPECT for I-123 and I-125, PET for I-124) and the imaging characteristics. nih.gov I-123 is considered to provide good image quality for SPECT, while I-124 is suitable for PET imaging due to its positron emission. nih.gov

Radiometal Labeling:

The direct labeling of the native DPA-713 molecule with radiometals such as Technetium-99m (99mTc) or Gallium-68 (68Ga) is not chemically feasible. To label a molecule like DPA-713 with a radiometal, it would need to be chemically modified to include a chelator. A chelator is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it.

Currently, there is no published research detailing the synthesis of a DPA-713 derivative conjugated with a chelator for labeling with 99mTc or 68Ga. The development of such a derivative would involve significant synthetic chemistry to attach a chelating moiety (e.g., DTPA for 99mTc or DOTA/NOTA for 68Ga) to the DPA-713 structure without compromising its affinity for the translocator protein (TSPO).

Data Tables

Table 1: Radiosynthesis Parameters of [I-125]Iodo-DPA-713

| Parameter | Value | Reference |

| Precursor | N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | nih.gov |

| Radioiodination Method | Electrophilic substitution | dntb.gov.ua |

| Oxidizing Agent | Iodogen | dntb.gov.ua |

| Radiochemical Yield | 44 ± 6% | dntb.gov.ua |

| Radiochemical Purity | >99% | dntb.gov.ua |

| Specific Activity | 51.8 GBq/μmol | dntb.gov.ua |

Table 2: Comparison of DPA-713 Radiosynthesis with Different Radionuclides

| Radiotracer | Isotope | Imaging Modality | Synthetic Method | Precursor | Key Findings | Reference |

| [I-125]Iodo-DPA-713 | I-125 | Autoradiography/SPECT | Electrophilic Iodination | Phenolic precursor | High specific activity and purity. | dntb.gov.ua |

| [I-123]DPA-713 | I-123 | SPECT | Copper-mediated Nucleophilic Iodination | Aryl boronic ester | Alternative synthetic route to electrophilic methods. | nih.gov |

| [I-124]Iodo-DPA-713 | I-124 | PET | Electrophilic Iodination | Not specified in detail | Very high specific activity, suitable for PET. | asm.org |

| [11C]DPA-713 | C-11 | PET | Methylation | Desmethyl precursor | Shorter half-life, requires on-site cyclotron. | nih.gov |

| Radiometal-DPA-713 | e.g., 99mTc, 68Ga | SPECT/PET | N/A | DPA-713-chelator conjugate (hypothetical) | No published synthesis found. |

Molecular Targeting and Ligand Receptor Interactions of Iodo Dpa 713 I 125

Specificity of [I-125]Iodo-DPA-713 for Translocator Protein (TSPO)

[I-125]Iodo-DPA-713, a pyrazolopyrimidine derivative, demonstrates a marked specificity for TSPO, which is crucial for its function as an imaging agent for inflammation. researchgate.netnih.gov This specificity has been characterized through various in vitro and in vivo studies, which are detailed below.

The non-iodinated parent compound, DPA-713, exhibits a high affinity for TSPO, with a reported inhibition constant (Ki) of 4.7 ± 0.2 nM. medkoo.com Studies have indicated that DPA-713 has almost double the affinity for TSPO when compared to the first-generation TSPO ligand, PK11195. nih.gov While direct binding affinity data for the I-125 labeled version is less commonly cited, the structural similarity and the demonstrated specific binding in various models suggest a comparable high-affinity interaction. nih.gov The carbon-11 (B1219553) labeled analog, [11C]DPA-713, has been shown to have a binding potential approximately ten times higher than that of [11C]-(R)-PK11195 in high-affinity binders, indicating a superior signal-to-background ratio. researchgate.net This suggests a high degree of receptor occupancy at target sites.

Preliminary in vitro autoradiography studies have demonstrated the specific binding of [I-125]Iodo-DPA-713 to TSPO. nih.gov These studies are fundamental in establishing the ligand's utility for imaging TSPO expression. The high specific radioactivity of synthesized [I-125]Iodo-DPA-713, reported to be 51.8 GBq/μmol (1,400 mCi/μmol), is well-suited for receptor-ligand binding assays. nih.govrevvity.com

The specificity of [I-125]Iodo-DPA-713 binding to TSPO has been effectively demonstrated through competitive binding and pharmacological blockade studies. In these experiments, the binding of the radioligand is challenged by a non-radiolabeled compound known to bind to the same target.

In a mouse model of intracerebral hemorrhage, the increased binding of [I-125]Iodo-DPA-713 in the peri-hematomal brain region was completely reversed by the co-incubation with PK11195, a standard unlabeled TSPO ligand. nih.gov This displacement confirms that the binding of [I-125]Iodo-DPA-713 is specifically mediated by TSPO. nih.govnih.gov Similarly, in autoradiography studies of a neurotoxicant-treated rat brain, non-specific binding was determined in the presence of 10 μM R-PK11195, which acted as a blocking agent, highlighting the specific uptake in TSPO-rich areas. nih.gov Furthermore, auto-blockade studies, where a non-radiolabeled version of the tracer is administered, have been shown to abrogate the SPECT signal from the lungs in infected mice, further confirming the specific nature of the binding. nih.gov

Cellular and Subcellular Localization Mechanisms

The utility of [I-125]Iodo-DPA-713 as an imaging agent is not only dependent on its specificity for TSPO but also on its accumulation and retention in specific cell types, particularly those involved in inflammatory responses.

A significant body of research demonstrates that [I-125]Iodo-DPA-713 and its analogs preferentially accumulate in activated macrophages and phagocytic cells. nih.govsnmjournals.org In a murine model of chronic pancreatitis, [I-125]Iodo-DPA-713 was shown to single out and provide a measurement of macrophage content, offering a pure readout of phagocyte-specific inflammation. nih.gov Studies using a fluorescent analog, DPA-713-IRDye800CW, confirmed that the tracer is selectively trapped within CD68-expressing macrophages. nih.gov

This selective accumulation has also been observed in other models of inflammation. For instance, in experimental models of Mycobacterium tuberculosis, radioiodinated DPA-713 specifically accumulates in CD68-positive macrophages and phagocytic cells within tuberculous lesions. nih.gov This allows for the clear delineation of macrophage-associated pulmonary inflammation. nih.gov The ability to detect all mature phagocytes makes [I-125]Iodo-DPA-713 a versatile tool for visualizing macrophage-driven inflammatory processes in various tissues, including the lung, liver, and peritoneum. nih.gov

In the central nervous system (CNS), microglia are the resident macrophages and play a central role in neuroinflammation. revvity.commdpi.com TSPO expression is upregulated in activated microglia, making it a key target for imaging neuroinflammatory conditions. mdpi.comresearchgate.net [I-125]Iodo-DPA-713 has been effectively used to monitor changes in TSPO expression in preclinical models of neuroinflammation. nih.govnih.gov

In a mouse model of intracerebral hemorrhage, autoradiography revealed significantly higher binding of [I-125]Iodo-DPA-713 in the ipsilateral striatum, particularly in the peri-hematomal region where microglial activation is prominent. nih.gov In contrast, marginal binding was observed in the brains of sham-operated animals and in the contralateral, unaffected brain areas. nih.gov This enhanced binding in areas of high TSPO expression, as confirmed by immunohistochemistry, underscores the utility of [I-125]Iodo-DPA-713 for imaging microglial activation following brain injury. nih.gov The carbon-11 labeled analog, [11C]DPA-713, has also shown greater sensitivity in detecting microglial activation compared to first-generation tracers in conditions like Alzheimer's disease. researchgate.net

While the initial targeting of [I-125]Iodo-DPA-713 is mediated by its binding to TSPO, evidence suggests the existence of TSPO-independent mechanisms for its long-term retention, particularly within activated macrophages. nih.gov

Molecular Recognition and Ligand-Protein Interaction Dynamics

The efficacy of Iodo-dpa-713 I-125 as a molecular imaging agent is fundamentally rooted in its specific recognition of and interaction with its protein target. This section delves into the molecular mechanisms governing this interaction, focusing on the specific binding site, the influence of genetic variations on binding affinity, and the kinetics that define the ligand-receptor complex.

Molecular Recognition

The designated molecular target for this compound is the 18 kDa translocator protein (TSPO), a transmembrane protein primarily located on the outer mitochondrial membrane. acs.orgnih.gov TSPO is a five-transmembrane domain protein involved in crucial cellular functions, including cholesterol transport, which is the rate-limiting step in the synthesis of steroids and neurosteroids. gabarx.com The expression of TSPO is relatively low in the central nervous system under normal physiological conditions but is significantly upregulated in activated glial cells, such as microglia and astrocytes, in response to neuroinflammation and injury. gabarx.comresearchgate.net This upregulation makes TSPO an important biomarker for detecting neuroinflammatory processes. gabarx.com

The binding of this compound and other DPA-713 analogs occurs within a specific pocket of the TSPO protein. rsc.org The precise interaction is influenced by the amino acid composition of this binding site. A critical factor in the molecular recognition of second-generation TSPO ligands like DPA-713 is a single nucleotide polymorphism (SNP) known as rs6971. rsc.orgnih.gov This polymorphism results in a non-conservative substitution of the amino acid alanine (B10760859) with threonine at position 147 (Ala147Thr) within the fifth transmembrane domain of the protein, a region implicated as part of the ligand-binding site. rsc.orgmdpi.com

This single amino acid change leads to three distinct genotypes with significant consequences for ligand binding affinity:

High-Affinity Binders (HABs): Individuals homozygous for the alanine allele (Ala/Ala) express the wild-type TSPO and exhibit high-affinity binding to DPA-713. nih.govmdpi.com

Mixed-Affinity Binders (MABs): Heterozygous individuals (Ala/Thr) express both protein variants and show intermediate or mixed binding affinity. nih.govmdpi.com

Low-Affinity Binders (LABs): Those homozygous for the threonine allele (Thr/Thr) demonstrate a significantly reduced binding affinity for DPA-713. nih.govmdpi.com

Molecular docking studies with related DPA compounds and TSPO models have helped to visualize these interactions, suggesting that the altered structural conformation resulting from the Ala147Thr substitution impacts the fit and stability of the ligand within the binding pocket. rsc.orgdoi.org For instance, DPA-713 shows a notable decrease in affinity for the A147T variant of TSPO compared to the wild-type. rsc.org

Table 1: Binding Affinity of DPA-713 for Translocator Protein (TSPO)

| Compound | Binding Affinity (Ki) [nM] | Receptor | Comments |

|---|---|---|---|

| DPA-713 | 4.7 ± 0.2 | TSPO | High affinity for the wild-type protein. nih.govmedkoo.com |

| DPA-713 | 5-fold drop in affinity | TSPO (A147T variant) | Reduced affinity in low-affinity binder (LAB) genotypes due to the rs6971 polymorphism. rsc.org |

Ligand-Protein Interaction Dynamics

The dynamics of the interaction between a ligand and its receptor, including the rates of association and dissociation, are critical for the performance of an imaging agent. While specific kinetic rate constants (k_on and k_off) for this compound are not extensively detailed in the literature, studies using its tritiated analog, [³H]-DPA-713, provide significant insights into the interaction dynamics with different TSPO genotypes. nih.gov

Kinetic dissociation studies reveal that the stability of the ligand-receptor complex is markedly different between the TSPO genotypes. nih.gov In platelets from high-affinity (C/C or Ala/Ala) and mixed-affinity (C/T or Ala/Thr) binders, the dissociation of [³H]-DPA-713 is slow and unaffected by the presence of other molecules like cholesterol or the first-generation TSPO ligand PK11195. nih.gov

In stark contrast, for the low-affinity (T/T or Thr/Thr) genotype, the dissociation rate of [³H]-DPA-713 is significantly accelerated in the presence of cholesterol or PK11195. nih.gov This suggests the presence of a unique allosteric binding site in the low-affinity variant of TSPO. nih.gov The binding of cholesterol or PK11195 to this allosteric site appears to induce a conformational change that reduces the residence time of [³H]-DPA-713 at its primary binding site. nih.gov This accelerated dissociation provides a molecular mechanism for the observed low binding affinity in subjects with the T/T genotype. nih.gov

Table 2: Dissociation Rate Constants for [³H]-DPA-713 from Human Platelet TSPO Genotypes

| TSPO Genotype | Condition | Dissociation Rate Constant (k_off) [min⁻¹] | Half-Life (t½) [min] |

|---|---|---|---|

| High-Affinity (C/C) | DPA-713 alone | 0.03 | 23.1 |

| High-Affinity (C/C) | DPA-713 + PK11195 | 0.03 | 23.1 |

| High-Affinity (C/C) | DPA-713 + Cholesterol | 0.03 | 23.1 |

| Mixed-Affinity (C/T) | DPA-713 alone | 0.04 | 17.3 |

| Mixed-Affinity (C/T) | DPA-713 + PK11195 | 0.04 | 17.3 |

| Mixed-Affinity (C/T) | DPA-713 + Cholesterol | 0.04 | 17.3 |

| Low-Affinity (T/T) | DPA-713 alone | 0.56 | 1.2 |

| Low-Affinity (T/T) | DPA-713 + PK11195 | 1.90 | 0.4 |

| Low-Affinity (T/T) | DPA-713 + Cholesterol | 1.58 | 0.4 |

Data derived from kinetic dissociation studies on human platelets. nih.gov

These findings underscore the complexity of the ligand-protein interaction, which extends beyond simple affinity measurements. The dynamic interplay between the ligand, the primary binding site, and potential allosteric modulators, all influenced by genetic factors, is a critical determinant of the utility of this compound in molecular imaging applications.

Preclinical Research Applications and Methodological Investigations of Iodo Dpa 713 I 125

Imaging Modalities Employed in Preclinical Studies

Preclinical evaluation of [I-125]Iodo-DPA-713 has utilized several imaging techniques to visualize and quantify TSPO expression in various disease models. These modalities range from in vivo whole-body imaging to high-resolution ex vivo tissue analysis.

Single-Photon Emission Computed Tomography (SPECT) is a key in vivo imaging modality used with [I-125]Iodo-DPA-713. In preclinical settings, SPECT imaging with this radiotracer has been successfully used to visualize and monitor inflammation. For instance, studies in murine models of chronic pancreatitis have demonstrated that SPECT/CT with [I-125]Iodo-DPA-713 can clearly show radiotracer retention in the inflamed pancreas, whereas control animals exhibit no such uptake in the tissue. researchgate.net This technique allows for the noninvasive, longitudinal assessment of macrophage accumulation in inflammatory lesions. nih.govresearchgate.net The specificity of the radiotracer's uptake is confirmed in studies where the co-administration of excess unlabeled DPA-713 significantly reduces or eliminates the SPECT signal, demonstrating that the accumulation is due to specific binding to TSPO. nih.govresearchgate.net

Autoradiography provides a high-resolution method to examine the distribution of [I-125]Iodo-DPA-713 within tissue sections, complementing in vivo imaging findings. Preliminary studies have utilized in vitro autoradiography to show increased specific binding of the radiotracer to TSPO in the brains of rats treated with a neurotoxicant. nih.govresearchgate.netjohnshopkins.edu In a preclinical model of intracerebral hemorrhage, ex vivo autoradiography revealed significantly higher [I-125]Iodo-DPA-713 binding in the brain hemisphere affected by the hemorrhage, particularly in the area surrounding the hematoma. nih.gov Brain sections from control animals or the unaffected hemisphere showed only minimal binding. nih.gov The specificity of this binding was confirmed by competitive displacement studies, where the unlabeled TSPO ligand PK11195 completely reversed the binding of [I-125]Iodo-DPA-713. nih.gov These autoradiography results provide strong evidence for the specific, TSPO-dependent accumulation of the radiotracer in regions of neuroinflammation. nih.gov

To further investigate the cellular distribution of DPA-713, fluorescent analogs have been developed for correlative optical imaging studies. These fluorescent probes allow for microscopic visualization that can be correlated with the signals obtained from SPECT or PET imaging. For example, a fluorescent analog, DPA-800, has been used to specifically image reactive tumor-associated macrophages linked to pancreatic cancer xenografts. researchgate.netresearchgate.net In studies of SARS-CoV-2 infection in hamsters, post-mortem optical imaging with DPA-713-IRDye680LT was used to confirm the findings from in vivo PET imaging, showing accumulation of the probe at sites of pulmonary infection. nih.gov These correlative studies, often complemented by histology, help to confirm at a cellular level that the imaging signal from DPA-713 radiotracers originates from the target macrophage populations. researchgate.net

To validate the utility and specificity of [I-125]Iodo-DPA-713, its performance has been compared to other established radiotracers, most notably [F-18]Fluorodeoxyglucose ([F-18]FDG) Positron Emission Tomography (PET). [F-18]FDG is a widely used marker of metabolic activity, which is generally increased in inflammatory and cancerous tissues.

In a direct comparison within the same mice infected with Mycobacterium tuberculosis, [I-125]Iodo-DPA-713 SPECT imaging was found to provide significantly higher lesion-specific signal-to-noise ratios than [F-18]FDG PET. nih.govresearchgate.net This suggests that [I-125]Iodo-DPA-713 may be a more specific biomarker for monitoring tuberculosis-associated inflammation, as it directly targets activated macrophages rather than the more general metabolic upregulation detected by [F-18]FDG. nih.govresearchgate.net

| Radiotracer | Imaging Modality | Lesion-Specific Signal-to-Noise Ratio (Mean ± SD) | p-value |

| [I-125]Iodo-DPA-713 | SPECT | 4.06 ± 0.52 | 0.004 |

| [F-18]FDG | PET | 2.00 ± 0.28 | 0.004 |

This table presents comparative data from a preclinical study in a mouse model of tuberculosis, highlighting the signal-to-noise ratio for each radiotracer in identifying inflammatory lesions. nih.govresearchgate.net

Applications in Preclinical Infectious Disease Models

The ability of [I-125]Iodo-DPA-713 to target activated macrophages makes it particularly suitable for studying infectious diseases where these cells play a central role in the host response.

A significant application of [I-125]Iodo-DPA-713 has been in the molecular imaging of tuberculosis (TB). nih.govresearchgate.net Activated macrophages are a key component of the inflammatory response to Mycobacterium tuberculosis infection and form the characteristic granulomas. nih.govresearchgate.net

In preclinical studies using mice infected with aerosolized Mycobacterium tuberculosis, [I-125]Iodo-DPA-713 SPECT imaging was able to clearly delineate TB-associated inflammation in the lungs of living animals. nih.govresearchgate.net Subsequent ex vivo biodistribution studies confirmed the specific accumulation of the radiotracer in the inflamed lung tissues. nih.gov Further immunofluorescence analysis demonstrated that TSPO is highly expressed in CD68+ macrophages and other phagocytic cells within the TB lesions, and that [I-125]Iodo-DPA-713 specifically accumulates within these target cells. nih.govresearchgate.net The specificity of the uptake was reinforced by blocking studies, where the co-administration of excess unlabeled DPA-713 negated both the SPECT and ex vivo fluorescence signals. nih.govresearchgate.net These findings establish [I-125]Iodo-DPA-713 as a specific probe for imaging the macrophage response in preclinical TB models. nih.gov

SARS-CoV-2 Induced Pulmonary Inflammation

The utility of radioiodinated DPA-713 has been extended to investigate the pulmonary inflammation associated with SARS-CoV-2 infection. In a hamster model of COVID-19, PET imaging with 124I-iodo-DPA-713, a positron-emitting analogue, was employed to evaluate the local immune response. The study found that the tracer accumulates within pneumonic lesions, co-localizing with sites of infection. nih.gov This accumulation is attributed to the selective trapping of the tracer by activated macrophages and phagocytes, which play a crucial role in the lung injury characteristic of severe COVID-19. nih.govresearchgate.net

Imaging studies performed at the peak of inflammatory lung disease (7 days post-infection) revealed that the PET signal from 124I-iodo-DPA-713 corresponded with the severity of pulmonary disease as quantified by CT. researchgate.net Post-mortem analyses using a fluorescent analog of DPA-713 and flow cytometry confirmed these findings, demonstrating a higher percentage of myeloid and CD11b+ cells (macrophages and phagocytes) in the lung tissues. nih.govresearchgate.net These results suggest that radioiodinated DPA-713 PET could serve as a noninvasive, clinically translatable tool for monitoring SARS-CoV-2-associated pulmonary inflammation and for expediting the development of new therapeutics for COVID-19. nih.govresearchgate.net

Other Infection-Related Inflammatory Processes

While the primary applications of [125I]Iodo-DPA-713 in infectious disease models have been in tuberculosis and SARS-CoV-2, its utility as a marker for activated macrophages suggests broader potential. The fundamental mechanism of targeting TSPO in activated immune cells is not specific to a single pathogen. Therefore, it is plausible that this tracer could be employed to study the inflammatory responses in a variety of other bacterial, viral, or fungal infection models. However, specific preclinical research applying [125I]Iodo-DPA-713 to other infectious diseases is not extensively documented in the current body of scientific literature.

Applications in Preclinical Neuroinflammatory Models

[125I]Iodo-DPA-713 has also been investigated as a tool for imaging neuroinflammation, a common feature of many neurological disorders. Its ability to bind to TSPO on activated microglia makes it a candidate for detecting and quantifying the brain's immune response.

In a rabbit model of tuberculous meningitis, 124I-DPA-713 was shown to be effective in detecting M. tuberculosis by localizing to activated microglia and macrophages surrounding the tuberculous lesions in the brain. These findings were subsequently confirmed with immunohistochemical techniques. This demonstrates the tracer's capability to visualize neuroinflammatory processes associated with central nervous system infections.

Furthermore, preliminary studies in a neurotoxicant-treated rat model showed that [125I]Iodo-DPA-713 exhibited increased specific binding to TSPO, indicating its potential to quantify neuroinflammation resulting from toxic insults. johnshopkins.edu

The application of [125I]Iodo-DPA-713 has been specifically explored in a mouse model of intracerebral hemorrhage (ICH), a subtype of stroke where neuroinflammation is a major contributor to secondary brain injury. Autoradiography was used to estimate the uptake of [125I]Iodo-DPA-713 in brain sections from mice subjected to ICH.

The results showed significantly higher binding of [125I]Iodo-DPA-713 in the ipsilateral striatum, particularly in the peri-hematomal brain regions, compared to sham-operated animals or the contralateral hemisphere. frontiersin.orgnih.gov In contrast, uninjured brain tissue exhibited only marginal binding of the tracer. frontiersin.orgnih.gov

To confirm the specificity of this binding, a competitive displacement study was conducted using the unlabeled TSPO ligand PK11195, which completely reversed the [125I]Iodo-DPA-713 binding. frontiersin.org This indicates a specific, TSPO-dependent accumulation of the tracer in the areas of neuroinflammation following ICH. frontiersin.org Immunohistochemical analysis of adjacent brain sections further corroborated these findings, revealing a marked expression of TSPO in the regions with high [125I]Iodo-DPA-713 binding. frontiersin.org These results provide a strong rationale for the use of [125I]Iodo-DPA-713 for non-invasive neuroimaging in preclinical models of ICH to monitor microglial and macrophage activation. frontiersin.orgnih.gov

[125I]Iodo-DPA-713 Binding in ICH Model

| Brain Region | [125I]Iodo-DPA-713 Binding Level | TSPO Expression |

|---|---|---|

| Peri-hematomal Area (Ipsilateral) | High | High |

| Contralateral Hemisphere | Marginal | Low |

| Sham Control | Marginal | Low |

Neurotoxicant-Induced Inflammation Models

Iodo-dpa-713 I-125, which targets the 18 kDa translocator protein (TSPO), has been utilized as a key biomarker in preclinical models of neurotoxicant-induced inflammation. TSPO is upregulated in activated microglia and astrocytes, making it a valuable target for imaging neuroinflammatory responses.

In a foundational study, the utility of [¹²⁵I]IodoDPA-713 was demonstrated in a rat model treated with a neurotoxicant. nih.gov Preliminary in vitro autoradiography in this model revealed increased specific binding of the radiotracer in the brain, indicative of an inflammatory response to the neurotoxic insult. nih.gov While the specific neurotoxicant used in this initial report was not detailed, the findings established the principle that [¹²⁵I]IodoDPA-713 can effectively identify regions of neuroinflammation.

Subsequent research in models of neuroinflammation, such as those induced by excitotoxins like quinolinic acid, has further solidified the role of TSPO ligands in monitoring microglial activation. These models are crucial for understanding the pathogenesis of various neurodegenerative diseases where neuroinflammation is a key component. The ability of this compound to bind specifically to TSPO allows for the sensitive detection and measurement of these inflammatory processes.

Applications in Preclinical Systemic Inflammatory Models

Beyond the central nervous system, this compound has proven to be a versatile tool for imaging macrophage accumulation in a variety of systemic inflammatory conditions.

Imaging Macrophage Accumulation in Chronic Pancreatitis Models

In a murine model of chronic pancreatitis induced by cerulein, single-photon emission computed tomography (SPECT) imaging with [¹²⁵I]iodo-DPA-713 demonstrated its efficacy in visualizing macrophage-specific inflammation. snmjournals.orgjohnshopkins.edu The study revealed a significant increase in radiotracer uptake in the pancreas of mice with chronic pancreatitis compared to control animals. johnshopkins.edu

Biodistribution of [¹²⁵I]iodo-DPA-713 in a Murine Model of Chronic Pancreatitis

| Group | Pancreatic Uptake (%ID/g) |

|---|---|

| Control | 2.41 ± 0.34 |

| Cerulein-Treated | 5.17 ± 1.18 |

These findings were corroborated by ex vivo fluorescence microscopy, which showed a substantial influx of macrophages co-localizing with a fluorescent analog of the tracer in the pancreas of the treated mice. snmjournals.org This highlights the specificity of this compound for imaging macrophage accumulation in this disease model.

Detection of Pulmonary Foreign Body Reactions

The utility of [¹²⁵I]iodo-DPA-713 has also been demonstrated in a murine model of pulmonary inflammation. nih.gov Specifically, in a model of pulmonary foreign body reaction induced by dextran beads, SPECT imaging showed significantly higher uptake of the radiotracer in the lungs of treated mice compared to controls. This increased uptake corresponded to the granulomatous inflammation composed of reactive macrophages that is characteristic of foreign body reactions.

In another study focusing on acute lung injury induced by lipopolysaccharide (LPS), [¹²⁵I]IodoDPA-713 uptake was shown to correlate with the inflammatory response. These studies underscore the potential of this compound as a noninvasive biomarker for detecting and monitoring pulmonary inflammation characterized by macrophage involvement.

Assessment of Tumor-Associated Macrophages in Oncology Models

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment and play a significant role in tumor progression and metastasis. Imaging the distribution and density of TAMs is therefore of great interest in oncology research. While many studies have utilized the positron-emitting counterpart, ¹²⁴I-iodo-DPA-713, the principles of targeting TSPO on TAMs are directly applicable to the I-125 labeled compound for preclinical SPECT imaging.

Research has shown that radiolabeled DPA-713 can be used to visualize TAMs in various cancer models. These tracers accumulate in areas with high macrophage density within and around the tumor, providing a non-invasive method to assess the inflammatory component of the tumor microenvironment. This capability is crucial for evaluating the efficacy of therapies that target TAMs or modulate the immune response in cancer.

Methodological Considerations and Analytical Approaches in Preclinical Imaging

The accurate interpretation of preclinical imaging data generated with this compound relies on robust methodological and analytical approaches.

Quantitative Image Analysis and Lesion Segmentation Techniques

Quantitative analysis of SPECT images is essential for obtaining objective measurements of radiotracer uptake. This typically involves the delineation of regions of interest (ROIs) corresponding to specific anatomical structures or lesions. For preclinical studies with this compound, this process allows for the calculation of parameters such as the percentage of the injected dose per gram of tissue (%ID/g), which provides a standardized measure of tracer accumulation.

The process of lesion segmentation, or outlining the boundaries of inflamed areas, is a critical step in quantitative analysis. This can be performed using manual, semi-automated, or fully automated methods. Manual segmentation, while common, can be time-consuming and subject to inter-operator variability. Therefore, semi-automated and automated techniques are increasingly being developed and employed. These methods often utilize thresholding or more advanced algorithms to identify areas of high tracer uptake that correspond to inflammatory lesions.

For autoradiography studies, which provide high-resolution images of radiotracer distribution in tissue sections, quantitative analysis involves densitometry. This technique measures the optical density of the autoradiographic film or phosphor imaging plate, which is proportional to the amount of radioactivity in the tissue. By comparing the optical density of the tissue to a calibration curve generated from standards with known amounts of radioactivity, the concentration of the radiotracer in specific brain regions or lesions can be accurately determined.

Commonly used software packages for these analyses include ImageJ, which is a versatile open-source platform, and more specialized commercial software such as PMOD. These tools provide the necessary functionalities for image registration, ROI definition, and the calculation of quantitative metrics from preclinical imaging data.

Signal-to-Noise Ratio (SNR) and Image Contrast Evaluation

The utility of a radiotracer in preclinical imaging is fundamentally dependent on its ability to generate a strong signal from the target tissue while minimizing background noise. This compound has demonstrated favorable characteristics in this regard, providing high-contrast images that clearly delineate areas of inflammation. In a murine model of chronic pancreatitis, SPECT/CT imaging with this compound resulted in a distinct and unambiguous high-contrast qualitative visualization of inflammation in the pancreas and upper gastrointestinal tract. snmjournals.orgnih.gov This high contrast is crucial for accurately assessing the extent of the inflammatory response.

The excellent signal-to-noise ratio is partly achieved through the tracer's pharmacokinetic profile. By allowing for a 24-hour uptake and clearance period, the tracer is given sufficient time to wash out from healthy tissues that express the translocator protein (TSPO), such as the heart and lungs, as well as from organs involved in clearance like the liver. mdpi.com This temporal separation of uptake and imaging leads to a significant reduction in background signal, thereby enhancing the contrast and enabling the clear visualization of inflamed tissues containing target cells like phagocytes. mdpi.com In studies of intracerebral hemorrhage, this compound showed enhanced binding in the peri-hematomal brain regions, while marginal binding was observed in the contralateral (healthy) brain areas, further exemplifying its capacity to generate a high signal-to-background ratio in the context of neuroinflammation. nih.gov

Correlation with Ex Vivo Histopathological and Cellular Markers (e.g., immunofluorescence, flow cytometry)

A critical aspect of validating a novel radiotracer is to establish a direct correlation between the imaging signal and the underlying cellular and molecular pathology. Research on this compound has consistently shown a strong association between tracer uptake and histopathological markers of inflammation.

In a mouse model of intracerebral hemorrhage, autoradiography with this compound revealed high levels of binding in the ipsilateral striatum. nih.gov Subsequent immunohistochemistry on adjacent brain sections confirmed a remarkable expression of its target, the 18 kDa translocator protein (TSPO), in the same areas of high tracer binding. nih.gov The specificity of this binding was demonstrated by the complete reversal of the this compound signal in the presence of PK11195, an unlabeled TSPO ligand. nih.gov

Further elucidating the cellular basis of the signal, studies have utilized fluorescent analogs of the tracer. In a pancreatitis model, ex vivo fluorescence microscopy showed that the retained fluorescent probe co-localized with CD68-positive phagocytic cells, a key marker for macrophages. snmjournals.org This finding directly links the tracer's accumulation to the infiltration of these immune cells in the inflamed tissue. The correlation extends to molecular markers of inflammation as well; in a tuberculosis model, a time-dependent decrease in the inflammatory cytokines interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) following treatment correlated with a reduction in this compound uptake. nih.gov

The relationship between the tracer and cellular markers is summarized in the table below:

| Model | Method | Cellular/Molecular Marker | Correlation with this compound Signal |

| Intracerebral Hemorrhage | Immunohistochemistry | Translocator Protein (TSPO) | Strong positive correlation between tracer binding and TSPO expression. nih.gov |

| Chronic Pancreatitis | Fluorescence Microscopy | CD68-positive phagocytes | Co-localization of a fluorescent DPA-713 analog with CD68+ cells. snmjournals.org |

| Tuberculosis | Cytokine Analysis | IFN-γ, TNF-α | Positive correlation between tracer uptake and cytokine levels. nih.gov |

Time-Dependent Tracer Uptake and Retention Dynamics

The dynamic behavior of this compound, including its uptake and retention over time, is a key determinant of its imaging applications. Studies have investigated these dynamics to optimize imaging protocols and understand the tracer's interaction with inflamed tissues.

In a preclinical model of intracerebral hemorrhage, the binding of this compound was assessed at different time points following the injury, demonstrating its utility for tracking the progression of neuroinflammation. nih.gov Biodistribution studies provide quantitative insights into the tracer's behavior. In a murine model of chronic pancreatitis, the uptake of this compound was measured 24 hours after intravenous injection. The results showed a significantly higher retention of the tracer in the inflamed pancreas of treated mice compared to the pancreas of control mice. snmjournals.orgjohnshopkins.edu

The following table presents the biodistribution data from the chronic pancreatitis model, highlighting the differential uptake in the target organ.

| Tissue | % Injected Dose/g (Control) | % Injected Dose/g (Treated) | P-value |

| Pancreas | 2.41 ± 0.34 | 5.17 ± 1.18 | 0.02 |

Data represents mean ± standard deviation at 24 hours post-injection. snmjournals.orgjohnshopkins.edu

This prolonged retention at 24 hours in the target inflamed tissue, combined with clearance from non-target tissues, is what facilitates the high-contrast imaging discussed previously. snmjournals.orgnih.govmdpi.com The relatively long half-life of Iodine-125 is advantageous for such delayed imaging protocols, allowing for the assessment of chronic inflammatory states where cellular infiltration is sustained. mdpi.com

Research Directions and Translational Outlook for Dpa 713 Based Probes

Ongoing Advancements in Radiotracer Design and Optimization for Specific Research Questions

The quest for improved imaging agents for inflammation has led to the development of second-generation TSPO ligands, including DPA-713, designed to overcome the limitations of the prototype radioligand, ¹¹C-(R)-PK11195. nih.govscispace.com These limitations included high nonspecific binding and low brain uptake. nih.govscispace.com DPA-713 exhibits a higher affinity for TSPO and is less lipophilic, suggesting it should have less nonspecific binding. nih.govresearchgate.net

Ongoing research continues to refine radiotracer design. For instance, the development of DPA-713 and its analogs is driven by the need for higher signal-to-noise ratios and greater specificity. researchgate.net In animal models of neurodegeneration, ¹¹C-DPA-713 has demonstrated greater specificity in distinguishing between normal and lesioned brain tissue compared to ¹¹C-(R)-PK11195. nih.govresearchgate.net Further advancements include the use of computer-aided drug design (CADD) to identify and optimize lead compounds for radiotracer development, which is becoming an increasingly important strategy in the field. researchgate.net The optimization of these probes allows for more precise research questions to be addressed, such as delineating the specific roles of different inflammatory cell populations in disease progression.

| Radiotracer | Target | Key Advantages over ¹¹C-(R)-PK11195 |

| ¹¹C-DPA-713 | TSPO | Higher affinity, lower lipophilicity, higher signal-to-noise ratio, greater specificity for lesioned tissue. nih.govresearchgate.netnih.gov |

| ¹⁸F-DPA-714 | TSPO | Longer half-life of ¹⁸F allows for more extended studies compared to ¹¹C. mdpi.comsemanticscholar.org |

| [¹²⁵I]Iodo-dpa-713 | TSPO | Longer half-life of ¹²⁵I is suitable for preclinical SPECT and prolonged dynamic functional studies. mdpi.comnih.govnih.gov |

| [¹²⁴I]Iodo-dpa-713 | TSPO | Suitable for PET imaging with a longer half-life than ¹¹C, enabling later imaging time points. snmjournals.orgnih.govnih.gov |

Preclinical Development of DPA-713 Analogs with Alternative Radioisotopes for Different Imaging Modalities (e.g., I-124 for PET)

A significant area of development for DPA-713 based probes involves the use of alternative radioisotopes to leverage different imaging modalities and study designs. While ¹¹C-DPA-713 is valuable for PET, its short half-life is a limitation. semanticscholar.org To address this, analogs with longer-lived isotopes have been developed.

The radioiodinated version, particularly with Iodine-124 (¹²⁴I), has been successfully developed for PET imaging. snmjournals.orgnih.govnih.gov Preclinical and initial human studies have demonstrated the feasibility of using ¹²⁴I-iodo-DPA-713 for PET/CT imaging of macrophage-associated inflammation. snmjournals.orgnih.govnih.gov These studies are crucial for the future clinical translation of this tracer as an imaging biomarker. nih.gov

For preclinical applications, Iodine-125 (¹²⁵I) has been utilized to create [¹²⁵I]Iodo-dpa-713 for Single-Photon Emission Computed Tomography (SPECT) and autoradiography. nih.govnih.govnih.gov The longer half-life of ¹²⁵I (approximately 59.5 days) is advantageous for prolonged dynamic functional studies in animal models. mdpi.comnih.gov [¹²⁵I]Iodo-dpa-713 has been shown to be a convenient and effective probe for preclinical quantification of TSPO activity in models of neuroinflammation and lung inflammation. nih.gov

| Radioisotope | Imaging Modality | Key Preclinical Findings |

| ¹²⁴I | PET/CT | Accumulates in pneumonic lesions in a hamster model of SARS-CoV-2 infection. nih.govjohnshopkins.edunih.gov Clears rapidly from the lungs with predominantly hepatic elimination in healthy human subjects. snmjournals.orgnih.govsnmjournals.org |

| ¹²⁵I | SPECT/Autoradiography | Specifically accumulates in tuberculosis-associated inflammatory lesions in mice. nih.gov Higher binding in the peri-hematomal brain region after intracerebral hemorrhage in mice. nih.govnih.gov |

Elucidation of Disease Pathophysiology and Host Response Mechanisms using DPA-713 Probes in Preclinical Settings

DPA-713 based probes, including [¹²⁵I]Iodo-dpa-713, are powerful tools for elucidating disease pathophysiology in preclinical models. By targeting TSPO, which is upregulated in activated macrophages and microglia, these probes allow for the non-invasive monitoring of inflammatory responses. nih.gov

In preclinical studies of tuberculosis, [¹²⁵I]Iodo-dpa-713 SPECT imaging has demonstrated specific accumulation in tuberculosis-associated inflammatory lesions. nih.gov The signal from the probe was found to colocalize with CD68-positive macrophages and phagocytic cells within tuberculous lesions. nih.govnih.gov This specificity allows for a more accurate assessment of the host's inflammatory response to the infection and the effectiveness of treatments compared to less specific tracers like [¹⁸F]FDG. nih.gov

Similarly, in a hamster model of SARS-CoV-2 infection, ¹²⁴I-iodo-DPA-713 PET/CT was used to evaluate the local immune response in the lungs. nih.govjohnshopkins.edu The study found that increased tracer uptake co-localized with pneumonic lesions, and the signal was higher in male hamsters, which also exhibited more severe pulmonary disease. nih.govjohnshopkins.edu This demonstrates the utility of DPA-713 probes in studying the immunopathology of infectious diseases.

In the context of neuroinflammation, [¹²⁵I]Iodo-dpa-713 has been used in a mouse model of intracerebral hemorrhage (ICH). nih.govnih.gov Autoradiography revealed higher binding of the tracer in the peri-hematomal brain region, correlating with areas of high TSPO expression. nih.govnih.gov This provides a strong rationale for using radioiodinated DPA-713 for non-invasive neuroimaging in preclinical models of stroke and other neurological disorders characterized by neuroinflammation. nih.gov

Future Potential as a Non-Invasive Biomarker for Macrophage-Associated Inflammatory Diseases in Translational Research

The preclinical success of radioiodinated DPA-713 probes points towards a significant future potential as non-invasive biomarkers in translational research for a variety of macrophage-associated inflammatory diseases. The ability to serially and non-invasively image macrophage activity in vivo offers a powerful tool for diagnosing, monitoring disease progression, and evaluating the efficacy of novel therapies. nih.govnih.gov

The translation of ¹²⁴I-iodo-DPA-713 to clinical settings is already underway, with initial studies in healthy human subjects providing essential biodistribution and radiation dosimetry data. snmjournals.orgnih.govsnmjournals.org These studies have shown that the tracer is well-tolerated and clears rapidly from the lungs, making it suitable for imaging inflammation in this organ. snmjournals.orgnih.govsnmjournals.org This is particularly relevant for diseases like tuberculosis and sarcoidosis, where activated macrophages are critical components of the disease process. nih.gov

The potential applications are broad, extending to other inflammatory conditions such as fungal infections and foreign body reactions. nih.govnih.gov For instance, [¹²⁵I]iodo-DPA-713 SPECT/CT has been successfully used to detect pulmonary foreign body reactions in mice, which elicit granulomatous inflammation composed of reactive macrophages. nih.gov As a clinically translatable tool, radioiodinated DPA-713 could expedite the development of new treatments by providing rapid and accurate readouts of therapeutic response. nih.govnih.gov

Q & A

Q. What is the mechanism by which [¹²⁵I]iodo-DPA-713 targets macrophage-associated inflammation in vivo?

[¹²⁵I]Iodo-DPA-713 binds to the 18-kDa translocator protein (TSPO), which is overexpressed in activated macrophages and phagocytic cells during inflammatory responses. This ligand-receptor interaction allows selective retention in inflamed tissues, enabling noninvasive imaging via SPECT/CT. Validation involves co-staining with macrophage-specific markers (e.g., CD68) in ex vivo tissues to confirm colocalization .

Q. Which preclinical models are most suitable for studying [¹²⁵I]iodo-DPA-713 uptake in pulmonary inflammation?

Murine models of foreign body reactions (e.g., intratracheal dextran bead inoculation) and mycobacterial infections (e.g., M. tuberculosis aerosol challenge) are validated for pulmonary imaging. These models replicate granulomatous inflammation, with SPECT/CT showing 6.86-fold higher radiotracer uptake in lesions compared to controls (p < 0.01) .

Q. How does [¹²⁵I]iodo-DPA-713 compare to [¹⁸F]FDG for imaging inflammatory lesions?

Unlike [¹⁸F]FDG, which accumulates in metabolically active tissues (including tumors and non-specific inflammation), [¹²⁵I]iodo-DPA-713 exhibits macrophage-specific uptake. In tuberculosis models, it achieves higher lesion-to-background signal ratios, reducing false positives from non-macrophage processes .

Q. What are the primary biodistribution characteristics of [¹²⁵I]iodo-DPA-713 in murine models?

Key biodistribution parameters (Table 1 in ):

- Lungs : Significant uptake in infected/dextran-treated mice vs. controls.

- Non-target tissues : Minimal retention except in gallbladder and thyroid (due to free iodine release).

- Blocking studies : Pre-administration of unlabeled DPA-713 reduces lung uptake by >90%, confirming specificity .

Advanced Research Questions

Q. How can researchers optimize SPECT/CT imaging protocols to minimize nonspecific uptake of [¹²⁵I]iodo-DPA-713?

- Timing : Image at 24h post-injection to allow clearance from blood and non-target tissues.

- Dosage : Use 1-2 MBq/mouse to balance signal intensity and radiation safety.

- Blocking agents : Co-inject unlabeled DPA-713 (10 mg/kg) to validate target specificity .

Q. What experimental controls are critical for interpreting contradictory uptake data in [¹²⁵I]iodo-DPA-713 studies?

- Negative controls : Untreated or sham-operated animals to establish baseline uptake.

- Disease controls : Models with non-macrophage-driven inflammation (e.g., oncologic or autoimmune) to assess cross-reactivity.

- Ex vivo validation : Histopathology (H&E staining) and flow cytometry (CD68+ cell quantification) to correlate imaging findings .

Q. What are the limitations of [¹²⁵I]iodo-DPA-713 in differentiating granulomatous inflammation from other pathologies?

While specific to macrophages, it cannot distinguish between etiologies (e.g., tuberculosis vs. sarcoidosis). Solutions include combining with pathogen-specific probes (e.g., [¹²⁴I]iodo-DPA-713-PET with M. tuberculosis-targeting tracers) .

Q. How should researchers address variability in radiotracer uptake across lesion stages (e.g., necrotic vs. active TB granulomas)?

Stratify analysis by lesion maturity:

- Early-stage : Higher uptake due to active macrophage infiltration.

- Late-stage : Reduced uptake in necrotic/hypoxic regions. Use quantitative metrics (SUVmax/SUVmean) and correlate with bacterial burden (CFU counts) .

Q. What methodologies improve reproducibility in longitudinal studies using [¹²⁵I]iodo-DPA-713?

Q. What translational steps are needed to adapt [¹²⁵I]iodo-DPA-713 for clinical TB trials?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.